Ethoxysulfuron

Catalog No.
S617195
CAS No.
126801-58-9
M.F
C15H18N4O7S
M. Wt
398.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethoxysulfuron

CAS Number

126801-58-9

Product Name

Ethoxysulfuron

IUPAC Name

(2-ethoxyphenyl) N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamate

Molecular Formula

C15H18N4O7S

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C15H18N4O7S/c1-4-25-10-7-5-6-8-11(10)26-27(21,22)19-15(20)18-14-16-12(23-2)9-13(17-14)24-3/h5-9H,4H2,1-3H3,(H2,16,17,18,19,20)

InChI Key

UWVKRNOCDUPIDM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Solubility

6.53e-05 M

Synonyms

1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenoxysulfonyl)urea, ethoxysulfuron

Canonical SMILES

CCOC1=CC=CC=C1OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Mode of action:

Ethoxysulfuron is a selective herbicide belonging to the sulfonylurea class. It works by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. This enzyme is crucial for the biosynthesis of three branched-chain aliphatic amino acids: valine, isoleucine, and leucine. Inhibition of ALS disrupts protein synthesis and ultimately leads to cell death in targeted weeds.

Applications in research:

  • Selectivity studies: Researchers use ethoxysulfuron to evaluate the tolerance of different plant varieties to the herbicide. This information is crucial for developing weed management strategies that minimize harm to desired crops [].
  • Weed control studies: Ethoxysulfuron's effectiveness against various broadleaf weeds and sedges makes it a valuable tool for researchers studying weed control methods in rice and other cereal crops.
  • Environmental fate studies: Scientists use ethoxysulfuron to investigate its persistence and degradation in soil and water. This information is essential for understanding the potential environmental impact of the herbicide.
  • Mechanism of action studies: Researchers utilize ethoxysulfuron to further understand the specific pathways involved in ALS inhibition and its impact on plant growth and development.

Ethoxysulfuron is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling broadleaf and grassy weeds in various crops, particularly rice. Its chemical structure is characterized by the following IUPAC name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenoxysulfonyl)urea, with a molecular formula of C15H18N4O7S and a molecular weight of approximately 398.4 g/mol. Ethoxysulfuron appears as a white to light beige fine powder and is known for its low volatility and moderate solubility in water (approximately 5 g/L at 20°C) and various organic solvents .

Ethoxysulfuron is absorbed primarily through the leaves of targeted weeds and translocates throughout the plant []. Once inside, it inhibits the enzyme ALS, which is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) []. This disruption in amino acid production ultimately leads to stunted growth, chlorosis (yellowing), and eventually plant death [].

Due to its herbicidal properties, ethoxysulfuron can be harmful to non-target plants and beneficial insects. Proper handling and application techniques are crucial to minimize environmental impact [].

Ethoxysulfuron acts by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately causes plant death. The compound undergoes metabolic transformations primarily through O-demethylation and O-deethylation, resulting in several metabolites that may vary in biological activity .

Ethoxysulfuron exhibits significant herbicidal activity against a range of weed species. It is particularly effective in rice cultivation, where it helps manage weed populations without adversely affecting the crop itself. Studies have shown that common bean plants can develop tolerance to ethoxysulfuron through enhanced detoxification mechanisms, indicating its selective action on target weeds while minimizing harm to certain crops .

Toxicological assessments reveal that ethoxysulfuron has a moderate toxicity profile, with oral LD50 values in rats reported around 2669 mg/kg, indicating relatively low acute toxicity .

The synthesis of ethoxysulfuron typically involves several steps that include the reaction of specific pyrimidine derivatives with sulfonylurea components. The general synthetic pathway includes:

  • Formation of the pyrimidine ring: Starting from appropriate precursors to yield 4,6-dimethoxypyrimidine.
  • Coupling with sulfonylurea: The pyrimidine derivative is then reacted with a sulfonyl chloride compound to form the sulfonylurea linkage.
  • Final modifications: Introducing the ethoxy group through alkylation reactions to achieve the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high purity and yield of ethoxysulfuron .

Ethoxysulfuron is primarily utilized in agricultural settings as a herbicide for rice and other crops. Its applications include:

  • Weed management: Effective against both broadleaf and grassy weeds in rice paddies.
  • Crop protection: Used in acacia and oil palm plantations, as well as on golf courses.
  • Research: Studied for its effects on plant physiology and herbicide resistance mechanisms .

Research has indicated that ethoxysulfuron can interact with other agricultural chemicals, potentially affecting their efficacy or toxicity. For example, studies have explored its interactions with various fertilizers and other herbicides, assessing how these combinations influence weed control effectiveness or crop safety. Understanding these interactions is essential for developing integrated pest management strategies that optimize herbicide use while minimizing environmental impact .

Ethoxysulfuron shares structural similarities with other compounds in the sulfonylurea class, which include:

  • Glyphosate: A broad-spectrum systemic herbicide that inhibits a different enzyme pathway (shikimic acid pathway).
  • Imazapyr: Another herbicide that targets acetolactate synthase but has different application methods and crop safety profiles.
  • Chlorimuron-ethyl: A selective herbicide used primarily in soybean crops, also targeting acetolactate synthase.

Comparison Table

CompoundTarget EnzymeApplication TypeCrop Safety Profile
EthoxysulfuronAcetolactate synthaseSelective herbicideHigh for rice
GlyphosateShikimic acid pathwayNon-selective herbicideVaried (non-selective)
ImazapyrAcetolactate synthaseSelective herbicideVaried (some crops sensitive)
Chlorimuron-ethylAcetolactate synthaseSelective herbicideHigh for soybean

Ethoxysulfuron's unique structure and specific mode of action provide it with distinct advantages in certain agricultural applications compared to these similar compounds, particularly its effectiveness in rice production without harming the crop itself .

XLogP3

2.5

LogP

2.89 (LogP)

Melting Point

145.0 °C

UNII

2A9C8090ZD

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

4.95e-07 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

126801-58-9

Wikipedia

Ethoxysulfuron

Use Classification

Agrochemicals -> Herbicides

Dates

Modify: 2023-08-15

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